2-(4-Bromophenoxy)acetonitrile

Lipophilicity LogP Purification

Researchers seeking a reliable aryl bromide for Pd-catalyzed cross-coupling often encounter poor reactivity or difficult purification with unsubstituted or chloro-analogs. 2-(4-Bromophenoxy)acetonitrile directly addresses this bottleneck. · Definitive Suzuki-Miyaura handle: para-Br enables efficient biaryl construction under standard conditions (LogP 2.4, m.p. 52-54 °C). · Strategic nitrile anchor: non-ionizable, metabolically stable group that can be reduced to a primary amine or hydrolyzed to a carboxylic acid after key coupling steps-ideal for PROTAC linker synthesis. · Solid-state stability: simplifies storage, precise weighing, and parallel synthesis logistics.

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
CAS No. 39489-67-3
Cat. No. B1268839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenoxy)acetonitrile
CAS39489-67-3
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC#N)Br
InChIInChI=1S/C8H6BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2
InChIKeyPMDDXFGYBKIPKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenoxy)acetonitrile CAS 39489-67-3: Core Chemical Identity and Procurement Profile


2-(4-Bromophenoxy)acetonitrile (CAS 39489-67-3) is a para-brominated phenoxyacetonitrile derivative with the molecular formula C8H6BrNO and a molecular weight of 212.04 g/mol [1]. It is characterized by the presence of a bromine atom on the phenyl ring, an ether linkage, and a terminal nitrile group, which collectively define its reactivity as a versatile synthetic intermediate. Computed physicochemical properties include an XLogP3 of 2.4, a melting point of 52-54 °C, and a predicted boiling point of 303.1±17.0 °C . The compound is primarily utilized in medicinal chemistry and organic synthesis for the construction of more complex molecular architectures [2].

Why 2-(4-Bromophenoxy)acetonitrile Cannot Be Replaced by Generic Phenoxyacetonitrile Analogs


Direct substitution of 2-(4-Bromophenoxy)acetonitrile with unsubstituted phenoxyacetonitrile or other halogenated analogs is scientifically unsound due to quantifiable differences in both physicochemical properties and synthetic utility. The para-bromine substituent confers a distinct LogP (2.4) and melting point (52-54 °C) that differ significantly from unsubstituted (LogP 1.59-2.1; liquid at RT) or chloro- (m.p. 45-49 °C; LogP 2.24) analogs, directly impacting purification, solubility, and downstream reaction compatibility [1]. Critically, the bromine atom serves as a specific, non-interchangeable handle for palladium-catalyzed cross-coupling reactions, a functional group not offered by unsubstituted, fluoro-, or chloro- analogs, which require distinct and often less efficient coupling conditions [2].

Head-to-Head Evidence: Quantifying the Differentiation of 2-(4-Bromophenoxy)acetonitrile (39489-67-3)


2-(4-Bromophenoxy)acetonitrile vs. Phenoxyacetonitrile: Enhanced Lipophilicity for Membrane Permeability and Purification

Compared to the unsubstituted phenoxyacetonitrile (CAS 3598-14-9), 2-(4-Bromophenoxy)acetonitrile exhibits a higher lipophilicity. The target compound has an XLogP3 value of 2.4 [1], whereas phenoxyacetonitrile is reported with a LogP of 1.58898 or XLogP3 of 2.1 [2]. The difference in lipophilicity, quantified as a ΔLogP of approximately 0.3 to 0.8 log units, indicates a significantly greater affinity for non-polar environments, which can enhance membrane permeability in biological assays and improve chromatographic purification (e.g., on C18 reverse-phase silica).

Lipophilicity LogP Purification

2-(4-Bromophenoxy)acetonitrile vs. 4-Chlorophenoxyacetonitrile: Solid-State Handling and Thermal Stability

2-(4-Bromophenoxy)acetonitrile is a solid at room temperature with a melting point range of 52-54 °C . In contrast, the close analog 4-Chlorophenoxyacetonitrile (CAS 3598-13-8) has a lower melting point of 45-49 °C . This 7-9 °C difference in melting point range is significant for procurement and storage. A higher melting solid is generally less prone to degradation or polymerization compared to a lower-melting solid or liquid, and it simplifies handling, weighing, and long-term storage by reducing the risk of caking or requiring cold-chain logistics.

Melting Point Physical Form Stability

2-(4-Bromophenoxy)acetonitrile vs. 2-(4-Bromophenoxy)acetic acid: Nitrile as a Non-Ionizable, Metabolically Stable Bioisostere

The nitrile group in 2-(4-Bromophenoxy)acetonitrile serves as a neutral, non-ionizable bioisostere for a carboxylic acid. The corresponding acid, 2-(4-Bromophenoxy)acetic acid (CAS 1878-91-7), is ionizable at physiological pH (pKa ~3) and has a lower LogP of ~2.37 [1]. The nitrile analog maintains a similar or slightly higher LogP (2.4) [2] but lacks the charge of the acid, which significantly alters its ability to passively diffuse across cell membranes and reduces the likelihood of Phase II metabolism via glucuronidation. This is a class-level inference based on established medicinal chemistry principles regarding nitrile-carboxylic acid bioisosterism [3].

Bioisostere Nitrile Carboxylic Acid

2-(4-Bromophenoxy)acetonitrile vs. 4-Bromophenylacetonitrile: Enhanced Synthetic Versatility via Ether Linkage

The presence of both an aryl bromide and an ether-linked nitrile in 2-(4-Bromophenoxy)acetonitrile provides two distinct synthetic handles compared to 4-Bromophenylacetonitrile (CAS 16532-79-9). While both compounds contain a para-bromine for cross-coupling reactions, the target compound also features an oxygen atom in the linker, which can participate in hydrogen bonding and influence the conformation of final products. The ether oxygen also alters the electronics of the nitrile, potentially affecting its reactivity in nucleophilic additions or reductions. The electron-withdrawing bromine group further enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, facilitating the synthesis of biaryl structures [1].

Cross-Coupling Ether Linkage Synthetic Handle

Optimal Procurement and Use Cases for 2-(4-Bromophenoxy)acetonitrile (39489-67-3)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

The compound's para-bromine atom is an ideal handle for Suzuki-Miyaura cross-coupling to generate diverse biaryl scaffolds. Its high LogP (2.4) and solid-state nature facilitate purification and handling in parallel synthesis. This scenario directly leverages the differentiation from unsubstituted or chloro- analogs that lack the required coupling handle or have less favorable physical properties [1].

Chemical Biology: Generation of PROTAC Linker Precursors

The nitrile group serves as a non-ionizable, metabolically stable anchor that can be reduced to a primary amine or hydrolyzed to a carboxylic acid after key coupling steps. This makes it a strategic starting point for synthesizing PROTAC (Proteolysis Targeting Chimera) linkers, where precise control over linker length and composition is critical [1].

Agrochemical Research: Synthesis of Novel Herbicide or Fungicide Leads

Building on the well-established activity of phenoxyacetic acid herbicides, the bromophenoxyacetonitrile core can be elaborated to create new derivatives. The ether linkage and bromine provide sites for diversification, while the nitrile offers a non-acidic bioisostere that may improve plant uptake and systemic movement compared to the corresponding acids [1].

Materials Science: Precursor for Functionalized Polymers or MOFs

The dual functionality (aryl bromide for cross-coupling, nitrile for coordination or further modification) makes it a valuable monomer or building block for creating novel polymers or metal-organic frameworks (MOFs) with tailored properties. The compound's solid-state stability simplifies storage and precise weighing for polymer synthesis [1].

Technical Documentation Hub

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